molecular formula C15H13N5O2S B2512664 6-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034581-09-2

6-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2512664
CAS No.: 2034581-09-2
M. Wt: 327.36
InChI Key: QYYDFEIFBQVZQJ-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzyloxy group at the 6-position, a 5-methyl-1,3,4-thiadiazol-2-yl group at the N-position, and a carboxamide group at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a suitable leaving group on the pyrimidine ring.

    Attachment of the Thiadiazole Moiety: The 5-methyl-1,3,4-thiadiazole group can be attached through a coupling reaction, often using a thiadiazole derivative and a suitable coupling reagent.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative or its activated form (e.g., an acid chloride).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amine, alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

6-(Benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiadiazole and pyrimidine moieties suggests potential interactions with nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzyloxy)pyrimidine-4-carboxamide: Lacks the thiadiazole group, potentially altering its biological activity.

    N-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide: Lacks the benzyloxy group, which may affect its chemical reactivity and interactions.

    6-(Benzyloxy)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide: Similar structure but without the methyl group on the thiadiazole ring.

Uniqueness

The unique combination of the benzyloxy, thiadiazole, and carboxamide groups in 6-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide contributes to its distinct chemical properties and potential applications. This structural diversity allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various research fields.

Biological Activity

6-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a benzyloxy group and a thiadiazole moiety. Its molecular formula is C13H12N4O2SC_{13}H_{12}N_4O_2S, with a molecular weight of approximately 288.33 g/mol. The structural components suggest potential interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds containing the 1,3,4-thiadiazole ring often exhibit significant biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives were found to possess antibacterial properties superior to traditional antibiotics like ciprofloxacin .
  • Anticancer Properties : Studies have reported that thiadiazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to the one demonstrated cytotoxic effects against breast cancer cell lines (MDA-MB-231) with IC50 values as low as 9 µM .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features:

Structural Feature Impact on Activity
Benzyloxy Group Enhances lipophilicity and potential receptor interactions.
Thiadiazole Moiety Contributes to antimicrobial and anticancer activity through interaction with specific enzymes or receptors.
Pyrimidine Core May facilitate binding to nucleic acid targets or enzymes involved in cellular processes.

Case Studies and Research Findings

  • Anticancer Activity : A study synthesized various thiadiazole derivatives and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that compounds with similar structures to our target compound exhibited significant growth inhibition in MDA-MB-231 cells .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiadiazole derivatives. The findings revealed that certain derivatives were effective against Staphylococcus aureus and exhibited comparable potency to established antibiotics .
  • Inhibitory Mechanism Studies : Research has suggested that the mechanism of action for these compounds may involve the inhibition of key enzymes or pathways critical for bacterial survival or cancer cell proliferation. For instance, some derivatives were shown to inhibit specific kinases involved in cancer signaling pathways .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylmethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c1-10-19-20-15(23-10)18-14(21)12-7-13(17-9-16-12)22-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYDFEIFBQVZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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